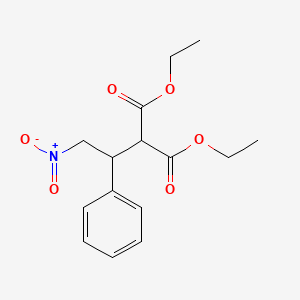

Diethyl 2-(2-nitro-1-phenylethyl)malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-nitro-1-phenylethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-3-21-14(17)13(15(18)22-4-2)12(10-16(19)20)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKSJEVJSPWVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310591 | |

| Record name | diethyl 2-(2-nitro-1-phenylethyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22975-21-9 | |

| Record name | NSC229048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-(2-nitro-1-phenylethyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Compound in Modern Organic Chemistry

The importance of diethyl 2-(2-nitro-1-phenylethyl)malonate in contemporary organic synthesis stems from its role as a versatile and highly functionalized building block. The presence of multiple reactive sites within its structure—the acidic α-hydrogen of the malonate, the electrophilic carbon susceptible to Michael addition, and the nitro group which can be transformed into other functional groups—allows for a wide range of chemical manipulations.

This compound is particularly recognized as a key intermediate in the synthesis of γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its derivatives are of significant interest in medicinal chemistry for the treatment of various neurological disorders. For instance, the structural backbone of this compound provides a direct route to pharmacologically active molecules such as baclofen (B1667701) and phenibut. mdpi.commdpi.com

Furthermore, the compound is a cornerstone in the field of asymmetric synthesis. The Michael addition of diethyl malonate to (E)-(2-nitrovinyl)benzene, which forms this compound, can be catalyzed by a variety of chiral catalysts to produce enantiomerically enriched products. mdpi.commetu.edu.tr This enantioselectivity is crucial in the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect.

Overview of Key Synthetic Transformations Facilitated by the Compound S Structure

Michael Addition of Diethyl Malonate to β-Nitrostyrene: A Primary Synthetic Route

The conjugate addition of diethyl malonate to β-nitrostyrene, a classic Michael reaction, stands as the most prevalent and efficient method for synthesizing this compound. mdpi.comscilit.com This reaction is of significant interest as its product is a valuable precursor for the synthesis of biologically active compounds, including derivatives of γ-aminobutyric acid (GABA) like baclofen (B1667701) and phenibut. mdpi.comchemrxiv.org The development of catalytic asymmetric versions of this reaction has been a major focus, allowing for the selective production of optically pure enantiomers. mdpi.com

Fundamental Principles of the Michael Addition in Compound Formation

The Michael addition is a nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene. The reaction proceeds via the attack of a soft nucleophile, the enolate of diethyl malonate, on the β-carbon of the electron-deficient β-nitrostyrene.

The fundamental mechanism involves two key activations, often facilitated by a bifunctional catalyst. The catalyst's basic site deprotonates the diethyl malonate, increasing its nucleophilicity by forming an enolate. Simultaneously, the catalyst's acidic site, often a hydrogen-bond donor, activates the β-nitrostyrene electrophile, making it more susceptible to nucleophilic attack. This dual activation is a cornerstone of modern organocatalytic approaches to this synthesis. mdpi.comnih.gov

Catalytic Systems Employed in Michael Addition Synthesis

Both metal complexes and, more prominently in recent years, chiral organocatalysts have been employed to catalyze the Michael addition of diethyl malonate to β-nitrostyrene. mdpi.com The drive towards asymmetric synthesis has led to the development of sophisticated organocatalysts that can control the stereochemical outcome of the reaction with high precision.

Chiral organocatalysis has emerged as a powerful tool for the enantioselective synthesis of this compound. metu.edu.tr These small organic molecules operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the approach of the nucleophile to the electrophile. researchgate.net This strategy avoids the use of often toxic and expensive metal catalysts. Among the most successful organocatalysts are those based on thiourea, guanidine (B92328), and proline scaffolds. mdpi.com

Bifunctional thiourea derivatives are highly effective catalysts for this transformation. nih.govrsc.org These catalysts incorporate a thiourea moiety, which acts as a hydrogen-bond donor to activate the nitroalkene, and a basic group (such as a primary, secondary, or tertiary amine) to deprotonate the malonate ester. nih.govresearchgate.net The chiral backbone of the catalyst ensures that the reaction proceeds enantioselectively. For example, a bifunctional 2-aminoDMAP/thiourea organocatalyst, derived from (1R,2R)-trans-1,2-cyclohexanediamine, has been shown to be highly efficient. metu.edu.tr This type of catalyst can achieve high yields and excellent enantioselectivities in the synthesis of the target compound, which serves as a precursor to GABA. metu.edu.trmetu.edu.tr Helical peptides functionalized with a thiourea group have also been explored, demonstrating that even remote stereogenic centers can influence the reaction's enantioselectivity. rsc.org

Table 1: Performance of a 2-aminoDMAP/Urea Catalyst in the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

| Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Enantiomeric Excess (ee %) |

|---|

This table is based on data for a closely related bifunctional 2-aminoDMAP/urea catalyst, demonstrating the high efficiency of this catalyst family. metu.edu.trmetu.edu.tr

To enhance the basicity of the catalyst, researchers have incorporated a guanidine group instead of an amine, creating chiral guanidine-thiourea bifunctional organocatalysts. nih.govnih.govbeilstein-journals.org Guanidines are significantly stronger bases than amines, which can influence catalyst performance. nih.gov A novel catalyst of this class was developed and applied to the Michael addition of diethyl malonate to trans-β-nitrostyrene. nih.govnih.govbeilstein-journals.org While this catalyst demonstrated high activity, leading to excellent yields in short reaction times, it provided low enantioselectivity. nih.govbeilstein-journals.org Computational studies suggested that the high activity and conformational flexibility of the catalyst led to thermodynamic control of the products, diminishing the enantiomeric excess. nih.govbeilstein-journals.org The studies highlighted the critical balance between catalyst activity and rigidity required for high stereocontrol.

Table 2: Effect of Solvent on Guanidine-Thiourea Catalyzed Michael Addition

| Entry | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Toluene (B28343) | 2 | 66 | 5 |

| 2 | CH2Cl2 | 2 | 96 | 13 |

| 3 | THF | 2 | 81 | 10 |

| 4 | CH3CN | 2 | 90 | 12 |

| 5 | Dioxane | 2 | 87 | 11 |

Reaction conditions: trans-β-nitrostyrene, 5.0 equiv. diethyl malonate, 20 mol% catalyst at room temperature. beilstein-journals.orgresearchgate.net

L-proline and its derivatives are among the most widely used organocatalysts in asymmetric synthesis. mdpi.comniscpr.res.in They typically operate via an enamine-based mechanism. In the context of the Michael addition to nitroalkenes, proline can catalyze the reaction of ketones with high efficiency. researchgate.net While more commonly applied to ketone donors, proline-derived bifunctional organocatalysts have also been developed for the addition of dithiomalonates to nitroolefins, achieving high yields and enantioselectivities. acs.org The principle relies on the proline's secondary amine forming a nucleophilic enamine with a carbonyl compound, while another functional group on the catalyst can interact with the electrophile. For the addition of diethyl malonate, the catalytic action would involve proline acting as a Brønsted base to generate the malonate enolate. mdpi.com

Transition Metal Catalysis

Chiral Nickel(II) complexes have proven to be highly effective catalysts for the enantioselective Michael addition of diethyl malonate to β-nitrostyrene. Among the most successful are complexes formed with chiral diamine ligands, such as derivatives of 1,2-diaminocyclohexane. These complexes act as Lewis acids, coordinating to the nitro group of the nitrostyrene (B7858105) to activate it towards nucleophilic attack.

The structure of the chiral ligand is paramount in determining the enantioselectivity of the reaction. For instance, Ni(II) complexes of (R,R)-N,N'-dibenzyl-1,2-diaminocyclohexane have shown excellent results, affording the product in high yields and with high enantiomeric excess. The reaction conditions, including the solvent and the presence of a co-catalyst or base, can also significantly impact the outcome. Studies have shown that in some systems, one of the diamine ligands can act as a Brønsted base to deprotonate the diethyl malonate.

Magnesium(II) complexes, particularly those with chiral bis(oxazoline) ligands, are known to catalyze the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. These complexes function as chiral Lewis acids, activating the nitroalkene for the conjugate addition. The use of Mg(II)-bis(oxazoline) complexes represented one of the early examples of chiral metal catalysis for this transformation.

The effectiveness of these catalysts is dependent on the structure of the bis(oxazoline) ligand and the reaction conditions. The magnesium center coordinates to the nitro group, while the chiral ligand creates a defined stereochemical environment around the active site. This directs the incoming nucleophile to one face of the nitroalkene, resulting in an enantioselective reaction. While detailed studies on the specific application to this compound are part of the broader research into asymmetric magnesium catalysis, the general principle has been established.

Well-defined chiral Ruthenium(II) amido complexes have been successfully employed as catalysts for the enantioselective Michael addition of 1,3-dicarbonyl compounds, including diethyl malonate, to nitroalkenes. capes.gov.br These complexes can act as bifunctional catalysts, where the ruthenium center functions as a Lewis acid to activate the nitroalkene, and the amido ligand can act as a Brønsted base to deprotonate the malonate ester.

The structure of the chiral ligand, often a diamine or an amino alcohol derivative, is crucial for achieving high enantioselectivity. The reaction proceeds under mild conditions, and the versatility of the ruthenium catalyst allows for a broad substrate scope. Research by Watanabe et al. has demonstrated that these chiral Ru(II) amido complexes can afford the Michael adducts in excellent yields and with high enantiomeric excesses. capes.gov.br

Lanthanum-BINOL Complexes

Lanthanide-BINOL complexes have emerged as powerful catalysts in asymmetric synthesis. While the use of lanthanum complexes in the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes has been documented, specific detailed studies employing Lanthanum-BINOL (La-BINOL) complexes for the synthesis of this compound remain an area of ongoing research. The general catalytic cycle is believed to involve the coordination of both the diethyl malonate and the trans-β-nitrostyrene to the chiral lanthanum center, facilitating a stereocontrolled addition. The bulky BINOL ligand creates a chiral environment that directs the approach of the nucleophile to one face of the nitroalkene, leading to an enantiomerically enriched product.

Other Metal-Ligand Systems

A variety of other metal-ligand systems have been successfully employed to catalyze the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene. These systems often utilize transition metals that can act as Lewis acids to activate the nitroalkene, in conjunction with a chiral ligand to induce enantioselectivity. Notable examples include complexes of palladium, scandium, copper, aluminum, nickel, magnesium, iridium, and ruthenium. mdpi.com

One specific example involves the use of a chiral Nickel(II) complex. Research has shown that a Ni(II)-bis(cyclohexyldiamine) based complex can effectively catalyze this transformation. In a typical reaction, the use of 2 mol% of the chiral Ni(II) complex in toluene at room temperature afforded the desired product in high yield and enantioselectivity. encyclopedia.pub

| Metal | Ligand Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Nickel(II) | Bis(cyclohexyldiamine) | 92 | 93 | encyclopedia.pub |

Optimization of Reaction Conditions in Synthetic Procedures

To maximize the efficiency and selectivity of the synthesis of this compound, careful optimization of various reaction parameters is crucial. The choice of solvent, reaction temperature, and catalyst loading can have a profound impact on the outcome of the reaction.

Influence of Solvent on Reaction Yield and Selectivity

The solvent plays a critical role in the Michael addition by influencing the solubility of reactants and catalysts, as well as stabilizing transition states. A screening of different solvents for the organocatalyzed synthesis of this compound revealed significant variations in both yield and enantioselectivity. metu.edu.trmetu.edu.tr

| Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Toluene | 95 | 94 |

| Dichloromethane (DCM) | 92 | 85 |

| Tetrahydrofuran (B95107) (THF) | 85 | 70 |

| Acetonitrile (B52724) (MeCN) | 80 | 65 |

| Methanol (B129727) (MeOH) | 75 | 50 |

Reaction conditions: trans-β-nitrostyrene (1 mmol), diethyl malonate (2 mmol), organocatalyst (5 mol%), room temperature, 4 hours. metu.edu.trmetu.edu.tr

As indicated in the table, non-polar aprotic solvents like toluene provided the best results, affording a high yield and excellent enantioselectivity. Polar aprotic solvents such as DCM, THF, and acetonitrile resulted in slightly lower yields and a noticeable decrease in enantioselectivity. Protic solvents like methanol were the least effective.

Temperature Effects on Reaction Efficiency and Product Formation

The reaction temperature is another critical parameter that can affect the rate of reaction and the stereochemical outcome. A study on the effect of temperature on the organocatalyzed synthesis of this compound demonstrated that lower temperatures generally favor higher enantioselectivity, albeit at the cost of a longer reaction time. metu.edu.trmetu.edu.tr

| Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 40 | 2 | 96 | 88 |

| 25 (Room Temp.) | 4 | 95 | 94 |

| 0 | 12 | 90 | 96 |

| -20 | 24 | 85 | 98 |

Reaction conditions: trans-β-nitrostyrene (1 mmol), diethyl malonate (2 mmol), organocatalyst (5 mol%), toluene. metu.edu.trmetu.edu.tr

The data suggests that while the reaction proceeds faster at elevated temperatures, the highest enantiomeric excess is achieved at -20 °C. Room temperature (25 °C) offers a good compromise between reaction time, yield, and enantioselectivity.

Catalyst Loading and Concentration Considerations

The amount of catalyst used, or catalyst loading, is a key factor in terms of both reaction efficiency and cost-effectiveness. The optimal catalyst loading for the organocatalyzed synthesis of this compound was determined to be 5 mol%. metu.edu.trmetu.edu.tr

| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 70 | 80 |

| 2.5 | 85 | 90 |

| 5 | 95 | 94 |

| 10 | 95 | 94 |

Reaction conditions: trans-β-nitrostyrene (1 mmol), diethyl malonate (2 mmol), toluene, room temperature, 4 hours. metu.edu.trmetu.edu.tr

Increasing the catalyst loading from 1 to 5 mol% led to a significant improvement in both yield and enantioselectivity. However, a further increase to 10 mol% did not result in any additional benefit, indicating that 5 mol% is the optimal loading for this particular system.

Exploration of Other Potential Synthetic Approaches for Analogous Nitro-Malonate Structures

While the Michael addition of malonates to nitroalkenes is the most common method for synthesizing compounds like this compound, other synthetic strategies can be envisioned for the preparation of analogous nitro-malonate structures.

One potential alternative involves the direct nitration of a pre-formed malonate derivative. For instance, a substituted malonic ester could be subjected to nitration using a suitable nitrating agent, such as fuming nitric acid, to introduce the nitro group at the α-position. This approach would be particularly useful for synthesizing α-nitro-malonates. google.com

Another strategy could involve the C-alkylation of a nitro-malonate enolate. Diethyl nitromalonate can be deprotonated to form a stable enolate, which can then react with various electrophiles, such as alkyl halides or benzyl (B1604629) halides, to introduce a substituent at the α-position, thus building up the desired carbon skeleton.

Furthermore, the use of different starting materials could provide access to a wider range of analogous structures. For example, instead of diethyl malonate, other 1,3-dicarbonyl compounds like β-ketoesters or malonamides could be used as nucleophiles in the Michael addition to nitroalkenes. This would lead to the formation of related structures with different functional groups at the ester positions.

Mechanistic Investigations of Diethyl 2 2 Nitro 1 Phenylethyl Malonate Formation

Elucidation of Reaction Pathways and Intermediate Species

The reaction pathway for the formation of Diethyl 2-(2-nitro-1-phenylethyl)malonate follows a well-established three-step sequence characteristic of Michael additions. askfilo.com

Formation of the Nucleophile: The process begins with the deprotonation of diethyl malonate at the α-carbon. The methylene hydrogens flanked by two ester groups are acidic (pKa ≈ 13) and are readily abstracted by a base to form a resonance-stabilized enolate ion. askfilo.comlibretexts.org This enolate is the active nucleophile in the reaction. libretexts.orgjove.com

Nucleophilic Attack (Conjugate Addition): The generated diethyl malonate enolate then attacks the electrophilic β-carbon of the β-nitrostyrene double bond. askfilo.com This is a 1,4-conjugate addition, which results in the formation of a new carbon-carbon bond. The attack leads to a new intermediate, a nitronate anion, where the negative charge is stabilized by the electron-withdrawing nitro group. wikipedia.org

Protonation: The final step involves the protonation of the nitronate intermediate. This is typically accomplished by the conjugate acid of the base used in the first step or by the solvent, yielding the final product, this compound. askfilo.com

Throughout this pathway, the key intermediates are the diethyl malonate enolate and the subsequent nitronate anion. The stability of these intermediates is crucial for the reaction to proceed efficiently. The enolate is stabilized by delocalization of the negative charge across the two carbonyl groups, while the nitronate is stabilized by the powerful electron-withdrawing capacity of the nitro group. jove.comwikipedia.org

Detailed Analysis of the Catalytic Cycle

The use of catalysts, particularly chiral organocatalysts, has been pivotal in controlling the stereochemical outcome of the reaction. The catalytic cycle involves a series of coordinated events designed to activate both the nucleophile and the electrophile, often within a defined chiral environment.

In a catalyzed reaction, the catalyst plays a direct role in the formation of the diethyl malonate enolate. Bifunctional catalysts, such as those based on thiourea (B124793) or bispidine structures, often possess a basic moiety (e.g., a tertiary amine) that facilitates the deprotonation of the diethyl malonate. mdpi.comwikipedia.org This basic site acts as a general base, abstracting the acidic α-proton and generating the enolate nucleophile in close proximity to the catalyst's other functional groups. wikipedia.org This controlled generation of the enolate within the catalyst's sphere of influence is the first step in establishing stereocontrol.

Simultaneously, the catalyst activates the β-nitrostyrene electrophile. A common strategy involves the use of hydrogen-bond donors. wikipedia.org Catalysts featuring moieties like thiourea, urea, or squaramide can form hydrogen bonds with the oxygen atoms of the nitro group on β-nitrostyrene. wikipedia.orgmdpi.comresearchgate.net This interaction increases the electrophilicity of the β-carbon by withdrawing electron density, making it more susceptible to nucleophilic attack. wikipedia.org This "electrophile activation" lowers the energy barrier for the conjugate addition step. In some cases, the formation of bispidinium ions in acidic media can also activate the nitro component through hydrogen bonding. mdpi.com

The precise architecture of the catalyst is critical. In bifunctional catalysis, one part of the catalyst activates the nucleophile while another activates the electrophile. wikipedia.org

Hydrogen Bond Donors (HBDs): Thiourea-based catalysts are a prime example. The two N-H protons of the thiourea group can form a bidentate hydrogen bond with the nitro group of the β-nitrostyrene. wikipedia.org This coordination orients the electrophile and stabilizes the developing negative charge on the nitro group in the transition state. wikipedia.org

Brønsted/Lewis Bases: A basic site, such as a tertiary amine integrated into the catalyst scaffold, acts as the base to deprotonate the diethyl malonate. wikipedia.org This dual activation brings both reactants into close proximity within the chiral environment of the catalyst, facilitating a highly organized, stereoselective transition state. msu.eduwikipedia.org

The table below summarizes the effect of different catalyst types on the reaction.

| Catalyst Type | Activation Mechanism | Key Moieties | Typical Outcome |

| Bifunctional Thiourea | Dual activation: H-bonding with nitroalkene and base-catalyzed enolization of malonate. wikipedia.org | Thiourea (HBD), Tertiary Amine (Base) | High yield and enantioselectivity. |

| Bispidines | Can act as an initiator, forming an adduct with β-nitrostyrene that is the true catalyst. mdpi.com | Bicyclic diamine structure | Complete conversion; mechanism can deviate from traditional H-bonding. mdpi.com |

| Metal Complexes (e.g., Ni(II)) | Lewis acid activation of the nitroalkene. researchgate.net | Chiral diamine ligands | Catalyzes the addition, enantioselectivity depends on ligand structure. researchgate.net |

| Dipeptides | Can act as organocatalysts, often in conjunction with additives like thiourea. mdpi.com | Amino acid residues | Efficient catalysis, particularly with H-bond donor additives. mdpi.com |

This table is generated based on findings from multiple research articles to illustrate the roles of different catalysts.

Beyond the primary bonding interactions, weaker supramolecular forces play a crucial role in the catalytic cycle. The formation of a ternary complex between the catalyst, diethyl malonate enolate, and β-nitrostyrene is held together by a network of non-covalent interactions. mdpi.com These include the aforementioned hydrogen bonds, but also potentially π-π stacking or other electrostatic interactions that help to pre-organize the reactants into a specific orientation for the C-C bond formation. researchgate.net Studies using NMR titration have provided evidence for these supramolecular interactions, showing chemical shifts in the protons of β-nitrostyrene upon the addition of a catalyst or diethyl malonate, indicating complex formation in solution. mdpi.com These organized assemblies are essential for translating the chirality of the catalyst into the final product.

Kinetic and Thermodynamic Analysis

The kinetics of the Michael addition to form this compound are influenced by several factors, including the choice of catalyst, solvent, and reactant concentrations. nih.gov The reaction is typically under kinetic control, meaning the stereochemical outcome is determined by the relative activation energies of the competing pathways to different stereoisomers.

Kinetic studies often monitor the disappearance of reactants over time, for instance, using ¹H NMR spectroscopy. mdpi.com Research on bispidine-catalyzed reactions has shown that N-benzylbispidine can lead to complete conversion of β-nitrostyrene in as little as 4 hours in toluene (B28343). mdpi.com In contrast, catalysts like N-Boc-bispidine showed no product formation even after 3 days, highlighting the profound impact of catalyst structure on reaction rates. mdpi.com

The table below shows the effect of different solvents on the reaction catalyzed by N-benzylbispidine, demonstrating the influence of the reaction medium on the outcome.

| Solvent | Outcome |

| Toluene | Complete conversion to product 5 in 4 hours. mdpi.com |

| 1,4-Dioxane | Slower reaction rate compared to toluene. mdpi.com |

| THF | Slower reaction rate compared to toluene. mdpi.com |

| Dichloromethane | Product formation accompanied by precipitation and resinification. mdpi.com |

| Chloroform | Product formation accompanied by precipitation and resinification. mdpi.com |

| Acetonitrile (B52724) | Precipitation and resinification observed. mdpi.com |

| Ethanol (B145695) | Precipitation and resinification observed. mdpi.com |

Data sourced from a study on the reaction of β-Nitrostyrene with Diethyl Malonate in the presence of bispidines. mdpi.com

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. In the context of the formation of this compound, KIE studies involving isotopic labeling of the reacting carbon atoms have provided significant insights.

Interactive Data Table: Experimental 13C Kinetic Isotope Effects

| Position of Isotopic Label | Reactant | Experimental KIE (k¹²/k¹³) |

|---|---|---|

| Cα | Diethyl malonate | 1.033 ± 0.002 |

| Cβ | trans-β-nitrostyrene | 1.021 ± 0.003 |

Energy Profile Analysis and Transition State Characterization

Computational studies, often carried out in conjunction with experimental work, provide a detailed picture of the reaction's energy landscape. For the Michael addition of diethyl malonate to trans-β-nitrostyrene, density functional theory (DFT) calculations have been instrumental in mapping out the energy profile and characterizing the key transition states.

The currently accepted mechanism, supported by both experimental and computational evidence, involves a bifunctional thiourea organocatalyst that activates both the nucleophile (diethyl malonate) and the electrophile (trans-β-nitrostyrene). The catalyst's tertiary amine moiety deprotonates the diethyl malonate to form an enolate, while the thiourea moiety activates the nitrostyrene (B7858105) through hydrogen bonding.

The energy profile reveals that the transition state leading to the formation of the carbon-carbon bond is the highest point on the reaction coordinate, which is consistent with the KIE studies indicating this as the rate-determining step. nih.gov The transition state is characterized by a six-membered ring-like structure involving the catalyst, the enolate, and the nitrostyrene, where hydrogen bonding plays a crucial role in stabilization.

Interactive Data Table: Calculated Relative Free Energies of Intermediates and Transition States

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Diethyl malonate + trans-β-nitrostyrene + Catalyst | 0.0 |

| Intermediate 1 | Catalyst-diethyl malonate complex | +2.5 |

| Intermediate 2 | Catalyst-enolate intermediate | +8.7 |

| Transition State | C-C bond formation | +15.2 |

| Product Complex | Catalyst-product complex | -5.4 |

| Products | This compound + Catalyst | -10.1 |

Identification and Understanding of Unusual Catalytic Phenomena (e.g., In-situ Catalyst Formation)

While many catalytic systems for the formation of this compound operate through well-established mechanisms, instances of unusual catalytic phenomena have been reported, offering deeper insights into the reaction's versatility. One such phenomenon is the in-situ formation of the active catalyst.

Research into the use of bispidines as organocatalysts for the Michael addition of diethyl malonate to β-nitrostyrene has uncovered an intriguing mechanistic pathway. mdpi.comdntb.gov.uascilit.comresearchgate.net It was discovered that the initially added NH-bispidine is not the true catalyst. mdpi.comdntb.gov.uascilit.comresearchgate.net Instead, it acts as a precursor, reacting with β-nitrostyrene to form a betaine intermediate in-situ. mdpi.comdntb.gov.uascilit.comresearchgate.net This newly formed betaine is the actual catalytic species that facilitates the Michael addition. mdpi.comdntb.gov.uascilit.comresearchgate.net

This finding highlights that the reaction medium can be more complex than initially assumed and that the active catalyst may be a species generated under the reaction conditions. This in-situ catalyst formation was elucidated through a combination of NMR titration, reaction monitoring by NMR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS). mdpi.comdntb.gov.uascilit.comresearchgate.net The proposed mechanism involves the N-benzylbispidine acting as an initiator, leading to the formation of the catalytically active betaine. mdpi.comdntb.gov.uascilit.comresearchgate.net This discovery of an unconventional catalytic cycle underscores the importance of detailed mechanistic studies to fully comprehend and optimize catalytic processes.

Stereochemical Control in the Synthesis of Diethyl 2 2 Nitro 1 Phenylethyl Malonate

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For Diethyl 2-(2-nitro-1-phenylethyl)malonate, this involves the use of chiral catalysts that can differentiate between the two prochiral faces of the nitrostyrene (B7858105) Michael acceptor.

A variety of catalytic systems have been developed that provide high to excellent enantiomeric excess (ee) for the Michael addition of malonates to nitroolefins. These catalysts are broadly categorized into organocatalysts and metal-based catalysts.

Bifunctional organocatalysts have proven particularly effective. These molecules possess both a Brønsted acid (e.g., thiourea (B124793), urea) and a Lewis base (e.g., tertiary amine) site within a single chiral scaffold. mdpi.com For instance, a bifunctional organocatalyst derived from (1R,2R)-trans-1,2-cyclohexanediamine, incorporating a 2-aminoDMAP/urea moiety, has been shown to catalyze the addition of diethyl malonate to trans-β-nitrostyrene, yielding the product with 94% ee. metu.edu.trmetu.edu.tr Similarly, bifunctional cinchonine (B1669041) derivatives, which also have hydrogen bond donor groups, have been identified as highly effective organic catalysts for this transformation. rsc.org Other successful organocatalysts include derivatives of proline, squaramide, and quinine (B1679958). mdpi.comsemanticscholar.org

Chiral metal complexes also serve as powerful catalysts. Nickel(II) complexes featuring chiral diamine ligands derived from natural sources like L-proline and (S)-camphor have been used to catalyze the reaction efficiently. researchgate.net These systems can achieve significant enantioselectivity, demonstrating the versatility of metal-based approaches in controlling the stereochemical outcome. researchgate.netmdpi.com

The table below summarizes the performance of various catalytic systems in the synthesis of the target compound or its close analogs.

| Catalyst Type | Specific Catalyst/Ligand | Solvent | ee (%) | Yield (%) | Reference |

| Organocatalyst | 2-aminoDMAP/Urea | Toluene (B28343) | 94 | High | metu.edu.trmetu.edu.tr |

| Organocatalyst | Cinchonine Derivative | - | High | High | rsc.org |

| Organocatalyst | Squaramide (R,S)-37 | Dichloromethane | 86 | 84 | mdpi.com |

| Metal Complex | Ni(II) with L-proline derived diamine | - | Moderate to High | - | researchgate.net |

| Organocatalyst | 6'-hydroxy cinchonine | Solvent-free | 68-88 | 70-92 | eurekaselect.comresearchgate.net |

Note: Data may refer to the addition of dimethyl malonate as a close analog to diethyl malonate.

The absolute configuration (R or S) of the product is determined by the chirality of the catalyst employed. This principle of "catalyst control" is a cornerstone of asymmetric synthesis. By selecting the appropriate enantiomer of the chiral catalyst or ligand, chemists can selectively synthesize either the (R)- or (S)-enantiomer of this compound.

For example, in catalysis involving Cinchona alkaloids, the use of pseudoenantiomeric pairs like quinine and quinidine (B1679956) often leads to the formation of opposite enantiomers of the product under identical conditions. Similarly, with peptide-based catalysts, replacing an L-amino acid residue with its D-enantiomer can invert the enantioselectivity of the reaction. rsc.org The choice of a specific chiral ligand, such as those derived from (R,R)- or (S,S)-diamines in metal complexes, dictates which enantiomer of the product is formed preferentially. researchgate.net This direct correlation allows for the predictable and rational synthesis of a desired stereoisomer.

Diastereoselective Synthesis Approaches

Diastereoselectivity becomes relevant when a reaction can produce multiple stereoisomers that are not mirror images of each other. This typically occurs when two or more stereocenters are formed or modified in a single reaction.

In the specific Michael addition of diethyl malonate to trans-β-nitrostyrene, only one new stereocenter is generated. Therefore, the product, this compound, exists as a pair of enantiomers, and diastereoselectivity is not a consideration for this particular transformation.

However, if either the Michael donor (the malonate) or the Michael acceptor (the nitrostyrene) already contained a chiral center, or if a substituted malonate was used such that a second stereocenter was formed, controlling the diastereomeric ratio (dr) would be crucial. In such cases, the same principles of asymmetric catalysis, including catalyst-substrate matching and the influence of reaction conditions, would be applied to control the relative configuration of the newly formed stereocenters.

Factors Governing Stereoselectivity and Diastereoselectivity

The success of an asymmetric transformation hinges on a delicate interplay of several factors. The structure of the catalyst, the solvent, and the presence of any additives all contribute significantly to the stereochemical outcome.

The structure of the chiral catalyst is the primary determinant of stereoselectivity. In bifunctional organocatalysts, the spatial arrangement of the acidic and basic sites is critical for orienting the substrates in the transition state. mdpi.com The chiral backbone, whether it is a cyclohexanediamine, a cinchonine alkaloid, or a peptide, creates a defined chiral pocket. metu.edu.trrsc.orgrsc.org The catalyst activates the nucleophile (diethyl malonate) through its basic site while simultaneously activating the electrophile (nitrostyrene) via hydrogen bonding with the acidic site. mdpi.com This dual activation in a constrained chiral environment forces the nucleophile to attack a specific face of the nitroalkene, leading to high enantioselectivity.

In metal-based catalysis, the enantioselectivity is governed by the chiral ligand coordinated to the metal center. researchgate.net The ligand's structure dictates the geometry of the complex and the steric environment around the active site. For instance, studies with different chiral diamine ligands in Nickel(II) complexes have shown that the structure of the ligand directly influences the enantiomeric excess of the product. researchgate.net

Solvents can have a profound impact on the rate, yield, and stereoselectivity of the reaction. The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition state. For the 2-aminoDMAP/urea catalyzed addition of diethyl malonate to nitrostyrene, a solvent screening revealed that toluene was the optimal medium, providing the product in 94% ee. metu.edu.trmetu.edu.tr In some cases, reactions can be performed under solvent-free conditions, which can offer practical and environmental benefits while maintaining high selectivity. eurekaselect.comresearchgate.net

Additives, such as co-catalysts or bases, can also play a crucial role. In the Nickel(II)-catalyzed reaction, the addition of triethylamine (B128534) as a co-catalyst was found to be essential for efficient catalysis. researchgate.net Such additives can assist in the deprotonation of the nucleophile or modify the catalyst's active state, thereby influencing the stereochemical induction.

| Factor | Observation | Impact on Stereochemistry | Reference |

| Catalyst Structure | Bifunctional catalysts with distinct H-bonding and basic sites | Creates a chiral pocket, orienting substrates for facial-selective attack | mdpi.com |

| Catalyst Structure | Chirality of ligand in metal complexes (e.g., Ni(II)) | Directly controls the enantioselectivity of the addition | researchgate.net |

| Solvent | Toluene found to be optimal for a urea-based organocatalyst | Influences catalyst-substrate complex stability; optimal solvent maximizes ee | metu.edu.trmetu.edu.tr |

| Additives | Triethylamine required as a co-catalyst for Ni(II) systems | Can facilitate nucleophile activation and influence the catalytic cycle | researchgate.net |

Temperature Effects on Stereocontrol

The temperature at which the synthesis of this compound is conducted can have a significant impact on the stereochemical outcome of the reaction. The enantiomeric excess (ee), a measure of the purity of the desired enantiomer, is often temperature-dependent in asymmetric catalysis.

Lowering the reaction temperature generally leads to an increase in enantioselectivity. This is attributed to the fact that the transition states leading to the two different enantiomers have different activation energies. A lower temperature provides less thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state that leads to the undesired enantiomer.

In the context of the organocatalyzed Michael addition of diethyl malonate to nitrostyrene, research has shown varied optimal temperatures depending on the specific catalytic system employed. For instance, in certain organocatalytic systems, lowering the temperature to 0 °C has been found to be crucial for achieving high enantioselectivities. In contrast, some studies have reported successful syntheses at ambient or room temperature, suggesting that the catalyst structure itself plays a more dominant role in stereocontrol in those specific cases. One study utilizing a bifunctional 2-aminoDMAP/urea organocatalyst identified room temperature as the optimal condition for the synthesis. metu.edu.tr Another investigation employing 6-hydroxy cinchonine as a catalyst for the addition of dimethyl malonate to (E)-β-nitrostyrenes found that the reaction proceeds smoothly at 30 °C. eurekaselect.com

The following table illustrates hypothetical data on how temperature can influence the enantiomeric excess in a typical asymmetric synthesis of this compound.

| Temperature (°C) | Enantiomeric Excess (ee%) |

|---|---|

| 40 | 75 |

| 25 (Room Temperature) | 88 |

| 0 | 95 |

| -20 | 98 |

This table is illustrative and represents a general trend observed in asymmetric synthesis. Actual results will vary depending on the specific catalyst, solvent, and other reaction conditions.

It is important to note that while lower temperatures often favor higher enantioselectivity, they can also lead to significantly slower reaction rates. Therefore, a balance must be struck between achieving a high enantiomeric excess and maintaining a practical reaction time. The optimization of reaction temperature is a critical step in the development of any stereoselective synthesis.

Challenges and Advancements in Enhancing Enantioselectivity

The quest for high enantioselectivity in the synthesis of this compound has driven significant innovation in the field of asymmetric catalysis. The primary challenge lies in the design of catalysts that can effectively differentiate between the two prochiral faces of the nitrostyrene and the diethyl malonate enolate, thereby directing the reaction to form predominantly one enantiomer.

Challenges:

Catalyst Efficiency and Loading: Developing catalysts that are highly active at low catalyst loadings is a persistent challenge. High catalyst loadings increase the cost of the synthesis and can complicate product purification.

Substrate Scope: A significant challenge is the development of catalysts that are effective for a wide range of substituted nitrostyrenes and other Michael acceptors. Many catalysts exhibit high enantioselectivity for a limited set of substrates.

Reaction Conditions: Achieving high enantioselectivity under mild and environmentally benign conditions (e.g., using green solvents, at ambient temperature) remains a key objective.

Understanding Reaction Mechanisms: A detailed understanding of the reaction mechanism and the nature of the catalyst-substrate interactions is crucial for the rational design of more effective catalysts.

Advancements:

The field has witnessed remarkable advancements in the development of both organocatalysts and metal-based catalysts for the enantioselective synthesis of this compound and related compounds.

Organocatalysis: The rise of asymmetric organocatalysis has provided a powerful toolkit for this transformation. nih.govmdpi.comnih.gov Bifunctional catalysts, which possess both a basic site to activate the diethyl malonate and a hydrogen-bond donor to activate the nitrostyrene, have proven to be particularly effective. Key classes of organocatalysts include:

Thiourea and Squaramide-based Catalysts: These catalysts utilize the hydrogen-bonding capabilities of the (thio)urea or squaramide moiety to activate the nitro group of the nitrostyrene. mdpi.com

Cinchona Alkaloid Derivatives: Modified cinchona alkaloids have been successfully employed as chiral bases to catalyze the Michael addition with high enantioselectivity.

Proline and its Derivatives: Chiral amines and amino acids, such as proline, can catalyze the reaction through the formation of a chiral enamine intermediate.

2-aminoDMAP/urea Organocatalysts: These bifunctional catalysts have shown high efficiency in the Michael addition of diethyl malonate to trans-β-nitrostyrene. metu.edu.tr

Metal-Based Catalysis: Chiral metal complexes have also been extensively explored as catalysts. These systems typically involve a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the approach of the reactants. Nickel(II) complexes with chiral diamine ligands, for example, have been shown to efficiently catalyze the addition of diethyl malonate to ω-nitrostyrene. researchgate.net

Recent reviews have highlighted the significant progress made in the development of novel catalysts and methodologies for the asymmetric conjugate addition to nitroalkenes, underscoring the dynamic nature of this research area. nih.govmdpi.comrsc.org These advancements have not only improved the enantioselectivity of the synthesis of this compound but have also expanded the scope of asymmetric Michael additions to a broader range of substrates.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Selectivity Prediction

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organocatalytic reactions due to its favorable balance of computational cost and accuracy. For the synthesis of Diethyl 2-(2-nitro-1-phenylethyl)malonate, DFT calculations have been instrumental in providing a deep understanding of the reaction mechanism and the origins of stereoselectivity.

Computational Modeling of Transition States and Reaction Intermediates

DFT calculations have been employed to map out the potential energy surface of the Michael addition reaction that forms the title compound. Studies have confirmed that the carbon-carbon bond formation between the enolate of diethyl malonate and the β-carbon of the nitrostyrene (B7858105) is the rate-determining step of the catalytic cycle. nih.gov

Computational models focus on the transition state (TS) of this step. In bifunctional catalysis, such as with thiourea (B124793) or squaramide catalysts, the catalyst forms a ternary complex with both the diethyl malonate and the nitrostyrene. The catalyst activates both reactants simultaneously through a network of non-covalent interactions, primarily hydrogen bonds. The thiourea or squaramide moiety's N-H groups hydrogen bond to and activate the nitro group of the nitrostyrene, making it more electrophilic. Concurrently, a basic site on the catalyst, such as a tertiary amine, deprotonates the diethyl malonate to form the nucleophilic enolate.

The modeling of these transition state complexes is crucial. DFT is used to calculate the geometries and energies of various possible transition states, leading to different stereoisomers. These calculations show how the rigid structure of the catalyst creates a specific chiral environment, forcing the reactants to approach each other in a highly controlled manner.

Prediction and Rationalization of Enantioselectivity and Diastereoselectivity

The primary goal of many computational studies on this reaction is to understand and predict the observed high enantioselectivity. DFT calculations allow researchers to compare the activation energies of the competing transition states leading to the (R)- and (S)-enantiomers. The enantiomeric excess (ee) can be predicted from the calculated energy difference (ΔΔG‡) between these diastereomeric transition states.

A widely accepted model, supported by DFT calculations, involves a bifunctional activation mechanism. metu.edu.tr The catalyst holds both the electrophile (nitrostyrene) and the nucleophile (malonate enolate) in a specific orientation within the transition state assembly. The stereochemical outcome is determined by which face of the nitrostyrene (Re or Si) is presented to the incoming nucleophile.

For example, in a proposed transition state model for a reaction yielding the (R)-enantiomer, the catalyst complexes with the nitrostyrene in such a way that the Re face is exposed for nucleophilic attack, while the Si face is sterically hindered by a component of the catalyst or the bulky phenyl group of the nitrostyrene. metu.edu.tr The energy difference between this favored TS and the disfavored TS (leading to the S-enantiomer) can be several kcal/mol, accounting for the high enantioselectivities observed experimentally.

Table 1: Key Interactions in a Bifunctional Catalyst-Mediated Transition State for the Formation of (R)-Diethyl 2-(2-nitro-1-phenylethyl)malonate

| Interacting Groups (Catalyst-Substrate) | Role in Favored (R)-Transition State | Consequence in Disfavored (S)-Transition State |

| Thiourea N-H --- O₂N-R | Dual hydrogen bonding activates the nitro group, locking the conformation of nitrostyrene. | Similar activation, but steric clashes are introduced. |

| Tertiary Amine --- Malonate C-H | Deprotonation to form the enolate nucleophile. | Deprotonation still occurs. |

| Catalyst Chiral Scaffold --- Nitrostyrene Phenyl Group | Favorable steric and electronic interactions position the phenyl group away from the incoming nucleophile. | Steric repulsion between the catalyst scaffold and the phenyl group raises the transition state energy. |

| Enolate Approach | Attack occurs on the sterically accessible Re face of the nitrostyrene. | Attack on the Si face is hindered, leading to a higher energy barrier. |

Ab Initio Calculation Methodologies

While DFT is technically a first-principles (ab initio) method, the term in this context often refers to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). These methods are generally more computationally demanding than DFT.

For a system the size of the catalytic complex involved in forming this compound, high-level ab initio calculations like CCSD(T) on the entire system are typically prohibitive. Their application is often limited to smaller model systems to benchmark the accuracy of more cost-effective DFT functionals. For instance, a researcher might use MP2 or CCSD(T) to calculate the interaction energy between a simplified catalyst fragment and the nitro group to ensure the chosen DFT functional accurately describes the key hydrogen bonding interactions. In practice, however, the vast majority of published mechanistic studies on this specific reaction rely on DFT due to its ability to model the entire, chemically relevant system.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid QM/MM methods offer a pragmatic solution for studying reactions in large, complex environments, such as in enzymatic catalysis or when explicit solvent effects are critical. nih.govcardiff.ac.uk This approach partitions the system into two regions: a small, electronically important core (the QM region) and its surrounding environment (the MM region). rsc.org

For the formation of this compound, a QM/MM approach could be applied as follows:

QM Region: The reacting atoms, including the C-C bond being formed, the malonate enolate, the nitroalkene double bond, and the functional groups of the catalyst directly interacting with the substrates (e.g., the thiourea and tertiary amine groups). This region is treated with a high-level method like DFT.

MM Region: The rest of the system, including the bulky chiral scaffold of the catalyst and the solvent molecules. This region is treated with a classical force field (molecular mechanics).

This hybrid approach allows for the accurate modeling of bond-making and bond-breaking processes while still accounting for the steric and electrostatic influence of the larger environment. nih.gov It is particularly useful for screening large catalyst libraries where the core functionality is preserved, but the peripheral structure is varied. While specific QM/MM studies focused solely on this compound's synthesis are not prevalent in the literature, the methodology is well-established for analogous organocatalytic reactions. nih.gov

Application of Machine Learning in Reaction Barrier Prediction

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery of catalysts and the prediction of reaction outcomes, bypassing the need for expensive quantum chemical calculations for every new variant. chimia.ch For reactions like the Michael addition, ML models can be trained to predict enantioselectivity or activation energy barriers (ΔG‡). researchgate.netrsc.org

The process typically involves:

Data Generation: A dataset is created comprising various catalysts and substrates. For each reaction, the outcome (e.g., enantiomeric excess) is determined either experimentally or through high-throughput DFT calculations.

Descriptor Generation: The molecules (catalyst, electrophile, nucleophile) are converted into numerical representations, or "descriptors." These can range from simple physical properties to complex 3D structural representations of the catalyst-substrate complex. rsc.org

Model Training: A machine learning algorithm, such as a deep neural network (DNN) or a random forest (RF), is trained on the dataset. researchgate.net The model learns the complex relationship between the molecular descriptors and the reaction outcome.

Once trained, the ML model can make instantaneous predictions for new, untested combinations of catalysts and substrates. This allows for the rapid virtual screening of thousands of potential catalysts to identify the most promising candidates for experimental validation. This approach has been successfully applied to predict stereoselectivity in Michael additions, demonstrating its potential to significantly accelerate the optimization of reactions that produce compounds like this compound. rsc.orgresearchgate.net

Conformational Analysis of Reactants, Products, and Catalytic Complexes

The stereochemical outcome of the reaction is dictated by the 3D arrangement of the reactants within the catalyst's chiral pocket. Therefore, conformational analysis is a critical component of any computational study. Before calculating transition states, a thorough conformational search of the catalyst-substrate pre-reaction complex is necessary.

Given the flexibility of the reactants and parts of the catalyst, hundreds of possible conformers can exist. nih.gov Computational chemists use systematic or stochastic search algorithms combined with lower-cost methods (like molecular mechanics) to identify a pool of low-energy conformers. These stable conformations are then used as starting points for higher-level DFT calculations to locate the true transition state.

Experimental techniques like NMR spectroscopy can also provide insights into the conformation and interactions within the catalytic complex. semanticscholar.orgmdpi.com By monitoring chemical shift changes upon mixing the catalyst with the reactants, researchers can identify which protons are involved in hydrogen bonding or other key interactions, providing experimental validation for the structures predicted by computational conformational analysis. researchgate.net

Chemical Reactivity and Derivatization Strategies of Diethyl 2 2 Nitro 1 Phenylethyl Malonate

Reactions Involving the Nitro Group Moiety

The nitro group is a potent electron-withdrawing group that profoundly influences the reactivity of the molecule. It can be transformed into a variety of other functional groups, particularly amines, or can act as a leaving group in substitution reactions. nih.gov

Reductive Transformations to Amine and Related Derivatives

The most common transformation of the nitro group is its reduction to a primary amine. This conversion is a cornerstone of synthetic organic chemistry, providing access to essential amino compounds. For Diethyl 2-(2-nitro-1-phenylethyl)malonate, this reduction yields Diethyl 2-(2-amino-1-phenylethyl)malonate, a valuable precursor for synthesizing γ-amino acids and various nitrogen-containing heterocycles. mdpi.com A variety of reducing agents and conditions can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wku.edu

Catalytic hydrogenation is a widely employed method, utilizing hydrogen gas in the presence of a metal catalyst. wku.edu Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. orgsyn.org These reactions are often performed in solvents like ethanol (B145695) or ethyl acetate (B1210297) under atmospheric or elevated pressure. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or Hantzsch esters in the presence of a catalyst, offers a convenient alternative to using gaseous hydrogen. mdpi.comnih.gov

Chemical reduction methods are also effective. Metals such as iron, zinc, or tin in acidic media (e.g., acetic acid or hydrochloric acid) are classical reagents for nitro group reduction. wikipedia.org These methods are robust and often used in industrial settings.

Table 1: Reagents for Reductive Transformation of the Nitro Group

| Reagent/System | Product | Typical Conditions |

|---|---|---|

| H₂ / Pd/C | Diethyl 2-(2-amino-1-phenylethyl)malonate | Ethanol, Room Temperature, 1-5 atm H₂ |

| H₂ / Raney Ni | Diethyl 2-(2-amino-1-phenylethyl)malonate | Ethanol, Room Temperature, High Pressure H₂ |

| Fe / CH₃COOH | Diethyl 2-(2-amino-1-phenylethyl)malonate | Refluxing Acetic Acid |

| Zn / NH₄Cl | Diethyl 2-(2-hydroxylamino-1-phenylethyl)malonate | Aqueous solution |

| SnCl₂ / HCl | Diethyl 2-(2-amino-1-phenylethyl)malonate | Concentrated HCl |

Under controlled conditions, partial reduction can lead to other derivatives. For instance, reduction with zinc dust in the presence of ammonium chloride can yield the corresponding hydroxylamine.

Other Functional Group Interconversions of the Nitro Moiety

Beyond reduction to amines, the nitro group can be converted into a carbonyl group via the Nef reaction. wikipedia.orgorganic-chemistry.org This transformation is particularly useful for synthesizing ketones or aldehydes from secondary or primary nitroalkanes, respectively. The reaction proceeds by first forming the nitronate salt of this compound using a base. This salt is then hydrolyzed under strongly acidic conditions (e.g., sulfuric acid) to yield the corresponding ketone, Diethyl 2-(2-oxo-1-phenylethyl)malonate, and nitrous oxide. wikipedia.org The formation of the nitronate salt requires the presence of an acidic α-hydrogen, which is available in the substrate. wikipedia.org

The Nef reaction provides a synthetic route that is complementary to other methods of carbonyl synthesis, leveraging the unique reactivity of the nitro group as a masked carbonyl function.

The Nitro Group as a Leaving Group in Substitution Processes

The strong electron-withdrawing nature of the nitro group facilitates its departure as a stable nitrite (B80452) ion (NO₂⁻) in nucleophilic substitution reactions. nih.govck12.org This reactivity allows for the direct replacement of the nitro group with a variety of nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds. While less common than its reductive transformations, this pathway is a valuable tool for functional group installation.

For this compound, a strong nucleophile can attack the carbon atom bearing the nitro group, displacing the nitrite ion. This process is analogous to Sₙ2 reactions and is most effective with potent nucleophiles. The feasibility of this reaction depends on steric hindrance and the reaction conditions employed. This synthetic strategy can be used to introduce functionalities that are otherwise difficult to incorporate.

Reactions of the Malonate Ester Moiety

The diethyl malonate portion of the molecule is characterized by the acidic proton at the α-carbon (the carbon atom situated between the two ester carbonyl groups) and the reactivity of the ester groups themselves.

Transformations at the α-Carbon: Alkylation and Acylation Reactions

The hydrogen atom on the carbon central to the two ester groups is significantly acidic (pKa ≈ 13 in diethyl malonate) due to the resonance stabilization of the resulting carbanion (enolate) by both carbonyl groups. libretexts.orgpressbooks.pub This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. libretexts.org

This enolate can then react with various electrophiles in classic malonic ester synthesis pathways. libretexts.orglibretexts.org

Alkylation: The enolate readily undergoes Sₙ2 reactions with primary or methyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new carbon-carbon bond at the α-position. pressbooks.pub This reaction is highly efficient for introducing alkyl substituents. Due to steric hindrance, secondary halides react less efficiently, and tertiary halides typically lead to elimination products. libretexts.org

Acylation: The enolate can also be acylated using acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-carbon, leading to the formation of a β-keto ester derivative. To drive the reaction to completion, often in the presence of a non-nucleophilic base, reagents like magnesium chloride with triethylamine (B128534) can be employed to facilitate C-acylation over O-acylation. acs.org

Table 2: Potential Transformations at the α-Carbon

| Reaction Type | Electrophile (E-X) | Base | Product Structure |

|---|---|---|---|

| Alkylation | R-X (e.g., CH₃I) | NaOEt | Diethyl 2-methyl-2-(2-nitro-1-phenylethyl)malonate |

| Benzylation | PhCH₂-Br | NaOEt | Diethyl 2-benzyl-2-(2-nitro-1-phenylethyl)malonate |

| Acylation | R-COCl (e.g., CH₃COCl) | MgCl₂ / Et₃N | Diethyl 2-acetyl-2-(2-nitro-1-phenylethyl)malonate |

Ester Hydrolysis and Subsequent Decarboxylation Pathways

The two ethyl ester groups of the malonate moiety can be hydrolyzed to carboxylic acids under either acidic or basic conditions. beilstein-journals.org Typically, this is achieved by heating the compound with a strong acid, such as aqueous hydrochloric or hydrobromic acid, or with an aqueous base like sodium hydroxide (B78521) followed by acidification. pressbooks.pubbeilstein-journals.org

The resulting intermediate, a substituted malonic acid, is a β-dicarboxylic acid. Compounds of this type are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating. pressbooks.pubresearchgate.net The reaction proceeds through a cyclic six-membered transition state, leading to the formation of a substituted carboxylic acid. researchgate.net

This hydrolysis and decarboxylation sequence is a fundamental strategy in syntheses using malonate esters, allowing the malonate group to serve as a synthetic equivalent for a carboxymethyl anion. ucalgary.ca

Cyclization Reactions Utilizing the Compound as a Precursor

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems. The presence of multiple functional groups—a nitro group, a malonate ester moiety, and a phenyl ring—provides several reactive sites that can be strategically manipulated to construct cyclic structures. This section explores the utility of this compound in forming both nitrogen- and oxygen-containing heterocycles, as well as its participation in elegant tandem and cascade reaction sequences.

Formation of Nitrogen-Containing Heterocyclic Systems

The most prominent application of this compound in heterocyclic synthesis is the construction of nitrogen-containing rings, particularly five-membered systems like pyrrolidines and their derivatives. The key transformation involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization.

A primary synthetic route involves the catalytic hydrogenation of the nitro group. This reduction generates a transient amino intermediate which, under appropriate conditions, undergoes spontaneous or induced cyclization with one of the adjacent ester groups of the malonate moiety to form a γ-lactam (a five-membered cyclic amide).

Table 1: Synthesis of Pyrrolidine (B122466) Derivatives via Reductive Cyclization

| Catalyst | Reducing Agent | Solvent | Product | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol | Ethyl 4-phenyl-2-oxopyrrolidine-3-carboxylate | researchgate.net |

| Raney Nickel | Hydrogen gas (H₂) | Methanol (B129727) | Ethyl 4-phenyl-2-oxopyrrolidine-3-carboxylate | |

| Iron (Fe) | Acetic Acid | Ethanol/Water | Ethyl 4-phenyl-2-oxopyrrolidine-3-carboxylate | chemrxiv.orgresearchgate.net |

| Zinc (Zn) | Acetic Acid | Ethanol | Ethyl 4-phenyl-2-oxopyrrolidine-3-carboxylate |

The reaction proceeds via the initial reduction of the nitro group to an amine. This is followed by an intramolecular nucleophilic attack of the newly formed amino group on the carbonyl carbon of one of the ester functionalities, leading to the elimination of an ethanol molecule and the formation of the stable pyrrolidinone ring. The diastereoselectivity of this cyclization can often be controlled by the reaction conditions and the stereochemistry of the starting material.

Synthesis of Oxygen-Containing Heterocyclic Systems

The synthesis of oxygen-containing heterocycles from this compound is less commonly reported but conceptually feasible through strategic functional group transformations. One potential, though not extensively documented, approach involves the conversion of the nitro group into a carbonyl functionality via the Nef reaction. This would generate a keto-malonate derivative, which could then undergo intramolecular reactions.

For instance, if the Nef reaction is successful, the resulting keto group could potentially participate in a cyclization reaction. Under reducing conditions, the ketone could be converted to a hydroxyl group, which could then undergo intramolecular transesterification or lactonization with one of the malonate ester groups to form a substituted γ-lactone, a derivative of tetrahydrofuran (B95107). However, specific examples of this transformation starting from this compound are not well-documented in the scientific literature.

Another hypothetical pathway could involve the modification of the malonate ester groups. For example, reduction of one of the ester groups to a primary alcohol could set the stage for an intramolecular O-alkylation, where the newly formed hydroxyl group displaces the nitro group (or a derivative thereof) to form a tetrahydrofuran ring. This, however, would require specific activation of the nitro-bearing carbon.

Participation in Tandem Reactions and Cascade Processes

A significant example is the tandem reductive cyclization to form pyrrolidine derivatives, as mentioned in section 6.3.1. This process combines the reduction of the nitro group and the subsequent intramolecular cyclization into a single, often one-pot, procedure. This strategy has been successfully employed in the synthesis of compounds like ethyl 2-oxo-4-arylpyrrolidine-3-carboxylate. evitachem.com

Furthermore, cascade reactions can be initiated by the Michael addition of diethyl malonate to β-nitrostyrene, which forms the title compound in situ. The subsequent reduction and cyclization can then proceed without isolation of the intermediate, constituting a three-step cascade in a single pot. Such sequences are highly valued for their elegance and efficiency in building molecular complexity. chemrxiv.orgresearchgate.netchemrxiv.org

These tandem and cascade processes are not limited to the formation of single rings. With appropriately substituted analogues of this compound, it is conceivable to design cascade reactions that lead to the formation of more complex polycyclic heterocyclic systems. For example, a carefully designed precursor could undergo a reductive cyclization followed by a second, intermolecular reaction to build an additional ring system.

Synthetic Utility As a Precursor to Advanced Organic Molecules

Key Building Block for Nitrogen-Containing Compounds

The presence of the nitro group makes this compound an excellent starting point for the synthesis of numerous nitrogen-containing heterocycles and acyclic compounds, including several pharmaceutically important molecules. researchgate.net

Diethyl 2-(2-nitro-1-phenylethyl)malonate and its structural analogs are key precursors in the synthesis of γ-aminobutyric acid (GABA) derivatives, a class of compounds with significant neurological activity. mdpi.comsemanticscholar.org The synthetic pathway generally involves a few key steps.

The process begins with the Michael addition of diethyl malonate to a substituted β-nitrostyrene to form the nitro-malonate adduct. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), yields the corresponding amino-malonate. The final step involves hydrolysis of the ester groups followed by decarboxylation, typically under acidic conditions, to furnish the target γ-amino acid.

Baclofen (B1667701): This muscle relaxant is synthesized using a p-chloro-substituted version of the title compound. The reduction of the nitro group followed by hydrolysis and decarboxylation provides the final Baclofen structure.

Phenibut: This anxiolytic and nootropic drug is synthesized directly from this compound. The synthetic sequence mirrors that of Baclofen, involving nitro group reduction and subsequent decarboxylation. mdpi.com

While Pregabalin is also a well-known GABA analogue, its synthesis typically starts from different precursors, such as isovaleric aldehyde and diethyl malonate, and does not directly involve a nitrostyrene (B7858105) intermediate. semanticscholar.org

Table 1: Synthesis of γ-Amino Acid Derivatives

| Target Compound | Key Precursor | Key Transformation Steps |

|---|---|---|

| Baclofen | Diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate | 1. Reduction of nitro group to amine. 2. Hydrolysis and decarboxylation. |

| Phenibut | this compound | 1. Reduction of nitro group to amine. 2. Hydrolysis and decarboxylation. |

The compound serves as an effective precursor for the synthesis of substituted pyrrolidines, a core structure in many pharmaceuticals and natural products. A key transformation is the tandem reductive cyclization of diethyl 2-(2-nitro-1-arylethyl)malonate. niscpr.res.inevitachem.com This reaction is typically carried out using a reducing agent like zinc powder in the presence of ammonium (B1175870) chloride. niscpr.res.in

In this one-pot synthesis, the nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization by attacking one of the proximate ester carbonyls, leading to the formation of a stable five-membered lactam (a pyrrolidinone ring). niscpr.res.in This methodology provides a direct route to functionalized 2-oxo-4-arylpyrrolidine-3-carboxylates. niscpr.res.in

The diethyl malonate portion of the molecule is a 1,3-dicarbonyl equivalent, a classic building block for various five-membered heterocycles. While direct conversion of the title compound is less common, its derivatives are valuable precursors.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com By first modifying or utilizing the malonate moiety of the title compound, it can serve as the three-carbon component for pyrazole ring formation.

Imidazoles: Imidazole synthesis can be achieved through various routes, including the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia. baranlab.org Derivatives of the title compound, after appropriate chemical manipulation, can provide the necessary carbon backbone for such cyclizations.

Triazoles: 1,2,4-triazoles can be synthesized from the reaction of hydrazines with reagents like formamide (B127407) or by the annulation of nitriles with hydrazines. rsc.orgorganic-chemistry.org While not a direct pathway, the functional groups within this compound can be transformed into intermediates suitable for triazole synthesis. For example, derivatives of diethyl malonate have been used to create more complex structures that are then cyclized into triazoles. nih.gov

Intermediacy in the Synthesis of Other Complex Organic Scaffolds

Beyond nitrogen-containing heterocycles, the compound's reactivity allows for its use as an intermediate in constructing a variety of other complex molecular frameworks.

The core structure of this compound is a highly functionalized alkane chain that can be selectively modified.

Reduction: Catalytic hydrogenation effectively reduces the nitro group to a primary amine, as seen in the synthesis of GABA analogues.

Decarboxylation: Heating the malonic acid derivative (formed after ester hydrolysis) readily removes one of the carboxyl groups, providing a simplified carbon skeleton.

Elimination: Under certain basic conditions, the nitro group can be eliminated to form a carbon-carbon double bond, yielding a substituted alkene, although this is often a competing side reaction.

These fundamental transformations allow chemists to tailor the carbon backbone and its functionalities for specific synthetic targets.

Application in the Synthesis of Specialized Research Probes and Intermediates

This compound serves as a versatile precursor in the synthesis of advanced organic molecules that are pivotal for scientific investigation. Its strategic placement of functional groups, including the nitro group, the phenyl ring, and the diethyl malonate moiety, allows for a variety of chemical transformations, leading to complex structures with significant applications in chemical biology and medicinal chemistry. This section details its role in the creation of specialized research probes and key intermediates.

The synthetic utility of this compound is prominently highlighted in its application as a key intermediate in the preparation of derivatives of gamma-aminobutyric acid (GABA). scirp.orgmdpi.com GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are crucial tools for neurological research. scirp.org The products derived from this compound are valuable for studying neurological disorders and for the development of potential therapeutic agents. ontosight.ai

A significant application of this compound is in the synthesis of chiral β-aryl-γ-nitroalkanes, which are important intermediates for enantiomerically pure GABA derivatives. scirp.org For instance, a closely related analog, 2-(2-nitro-1-phenylethyl)-malonic acid diphenyl dithioester, undergoes a series of reactions including reduction, cyclization, and hydrolysis to yield bioactive molecules such as (R)-Phenibut. scirp.org Phenibut is a known modulator of the GABAergic system and is used in research to study anxiety and cognitive functions. The synthesis of such specific enantiomers is crucial as the biological activity is often dependent on the stereochemistry of the molecule. evitachem.com

The transformation of the nitro group and the malonate ester functionalities within the parent molecule is key to these syntheses. The nitro group can be reduced to an amine, which is a critical step in forming the GABA backbone. Concurrently, the malonate portion can be manipulated to form a lactam ring, a common structural motif in many biologically active compounds. scirp.org

Furthermore, this compound and its aryl-substituted analogs are valuable precursors for the construction of complex heterocyclic systems. One notable example is the synthesis of ethyl 2-oxo-4-arylpyrrolidine-3-carboxylates. This is achieved through a tandem reductive cyclization of diethyl 2-(2-nitro-1-arylethyl)malonate. evitachem.com Pyrrolidine-based structures are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and pharmaceuticals. These heterocyclic intermediates serve as building blocks for the discovery of new bioactive compounds.